
N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided literature. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved a multi-step process including reduction, acetylation, ethylation, and condensation, achieving a high overall yield of 77% . Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a sequence of esterification, hydrazide formation, and final condensation with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. For example, the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide revealed specific conformational details, such as the syn orientation of the N—H bond to the methyl substituent and the anti orientation to the C=O bond, which could influence the compound's reactivity and interactions . These structural insights are valuable for understanding the potential molecular structure of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives with various reagents and under different conditions is a key area of study. The IR carbonyl band intensity studies in N,N-dimethyl formamide and N,N-dimethyl acetamide on complex formation with phenols provide information on the hydrogen-bonding capabilities and electronic charge transfer of these compounds . This knowledge can be applied to predict the reactivity of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide" in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the experimental and quantum chemical investigations of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide provided data on their structural, thermodynamical, and vibrational characteristics . These properties are essential for understanding the behavior of acetamide compounds in various environments and can be used to infer the properties of "N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide".
科学的研究の応用
Potential in Atrial Fibrillation Treatment
N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, similar in structure to ranolazine (with N-(2,6-dimethylphenyl) moiety), is used for angina pectoris treatment and exhibits potential for atrial fibrillation treatment. Research suggests ranolazine's antiarrhythmic activity and atrio-selectivity, indicating a need for further exploration in animal models and human trials to fully understand its potential in treating atrial fibrillation (Hancox & Doggrell, 2010).
Structural Insights and Fluorescence Properties
The structural aspects of isoquinoline derivatives, including compounds structurally related to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, have been studied. These studies involve the formation of gels and crystalline solids with acids, and the investigation of host-guest complexes with enhanced fluorescence emission at lower wavelengths. Such structural insights and fluorescence properties highlight potential applications in material science and chemical sensing (Karmakar et al., 2007).
Molecular Conformation and Crystallography
Research on compounds like N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, closely related to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, reveals insights into molecular conformation, crystal structures, and hydrogen bonding patterns. This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Gowda et al., 2007).
Anticancer, Anti-Inflammatory, and Analgesic Potential
Compounds structurally related to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, have shown potential as anticancer, anti-inflammatory, and analgesic agents. This highlights the diverse pharmacological possibilities of compounds within this chemical class, warranting further research to explore their therapeutic applications (Rani et al., 2014).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds structurally similar to N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, such as p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, have been studied. These compounds are relevant in the synthesis of natural and pharmaceutical products, showcasing the chemical versatility and utility of this class of compounds in organic synthesis (Sakai et al., 2022).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-5-4-6-15(13(12)2)19-18(21)11-23-16-8-7-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJHYNSVCILBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)
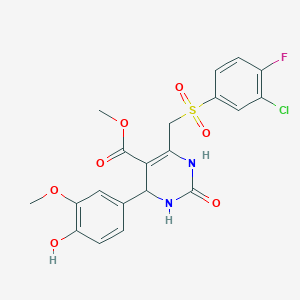
![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)
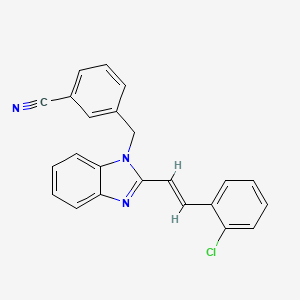
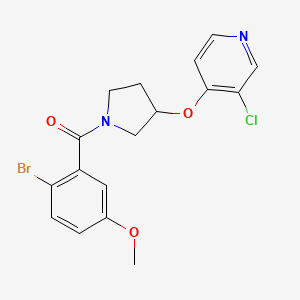

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)
![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)
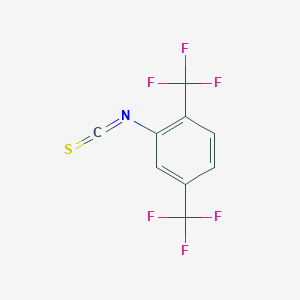
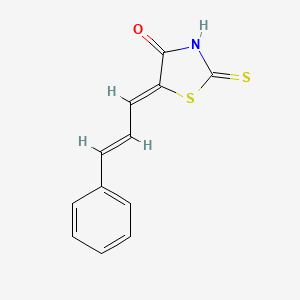
![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)